Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate typically involves the construction of the thieno[2,3-c]pyridine core followed by esterification. One common approach is to start with a suitable pyridine derivative and introduce the thieno moiety through cyclization reactions. The esterification step can be achieved using reagents like methanol and acid catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with the kinase’s active site .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine
- 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
Uniqueness
Methyl 7-ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylate is unique due to its specific substitution pattern and the presence of both thieno and pyridine rings. This structural arrangement provides distinct electronic and steric properties, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 7-ethyl-5,6-dihydro-4H-thieno[2,3-c]pyridine-7-carboxylate |
InChI |
InChI=1S/C11H15NO2S/c1-3-11(10(13)14-2)9-8(4-6-12-11)5-7-15-9/h5,7,12H,3-4,6H2,1-2H3 |
InChI Key |
CVCJPEADUWVRDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C2=C(CCN1)C=CS2)C(=O)OC |
Origin of Product |
United States |
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